molecular formula C15H22N2O4S B5144150 2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B5144150
M. Wt: 326.4 g/mol
InChI Key: PVMWZMHZBWOCGX-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide is a synthetic organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Benzamide Formation: The benzamide moiety is formed by reacting aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide.

    Reduction: Formation of 2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfanylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Sulfonylbenzamides: Compounds such as N-(2-methoxyphenyl)sulfonylbenzamide.

Uniqueness

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, pyrrolidine ring, and sulfonylbenzamide moiety makes it distinct from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-8-16-15(18)13-11-12(6-7-14(13)21-2)22(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWZMHZBWOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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